molecular formula C15H10F4O2 B1471299 (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone CAS No. 113674-87-6

(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone

Cat. No. B1471299
M. Wt: 298.23 g/mol
InChI Key: ZRCDDCDSHSWYIN-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone”, also known as TFMP, is a compound that belongs to the ketone family1. It has a molecular formula of C15H10F4O2 and a molecular weight of 298.23 g/mol1.



Synthesis Analysis

The synthesis of TFMP is not explicitly mentioned in the search results. However, it’s important to note that the synthesis of similar compounds often involves complex chemical reactions, which may include various types of condensation reactions, substitutions, and other organic chemistry transformations.



Molecular Structure Analysis

The molecular structure of TFMP is not directly provided in the search results. However, similar compounds often have complex structures that can be analyzed using techniques such as X-ray crystallography2. The structure is likely to feature aromatic rings due to the presence of phenyl groups, and the trifluoroethoxy group would introduce elements of polarity.



Chemical Reactions Analysis

The specific chemical reactions involving TFMP are not detailed in the search results. However, as a ketone, TFMP could potentially undergo a variety of reactions, including nucleophilic addition, reduction, oxidation, and condensation reactions.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of TFMP are not provided in the search results. However, based on its molecular structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule.


Scientific Research Applications

Analytical Techniques

The compound has been studied in the context of analytical chemistry, particularly for the separation and analysis of its degradation products. For example, El-Sherbiny et al. (2005) developed methods using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) to separate flunarizine hydrochloride and its degradation products, including compounds structurally related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone. These techniques are significant for the quality control of pharmaceuticals, ensuring the purity and efficacy of medications El-Sherbiny et al., 2005.

Radiotracer Development

The compound and its derivatives have been explored for their potential in radiotracer development, particularly for imaging serotonin 5-HT2A receptors using SPECT. Blanckaert et al. (2007) synthesized and evaluated a derivative, [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone, in mice, showing its potential for brain imaging. This research contributes to the development of diagnostic tools for neurological disorders Blanckaert et al., 2007.

Material Science

In the field of material science, derivatives of (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone have been used to enhance the properties of polymers. Kim et al. (2008) synthesized sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for the development of proton exchange membranes with high proton conductivity, which are critical components of fuel cells Kim et al., 2008.

Organic Synthesis and Photophysics

Woydziak et al. (2012) reported on the synthesis of fluorinated benzophenones, including structures related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone, to enhance the photostability and spectroscopic properties of fluorophores. This research has implications for the development of fluorescent probes and materials with improved optical properties Woydziak et al., 2012.

Antitubercular Compound Synthesis

Bisht et al. (2010) explored derivatives of (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone for their antitubercular activities, contributing to the search for new treatments against tuberculosis. This research demonstrates the potential pharmaceutical applications of compounds related to (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone Bisht et al., 2010.

Safety And Hazards

The safety and hazards associated with TFMP are not specified in the search results. However, like all chemicals, safe handling practices should be followed to minimize exposure and potential harm. Safety Data Sheets (SDS) provide important information about the hazards of a chemical and are a useful resource3.


Future Directions

The future directions for research and development involving TFMP are not specified in the search results. However, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies4. TFMP, with its complex structure, could potentially be explored in this context.


properties

IUPAC Name

(4-fluorophenyl)-[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-12-5-1-10(2-6-12)14(20)11-3-7-13(8-4-11)21-9-15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCDDCDSHSWYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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